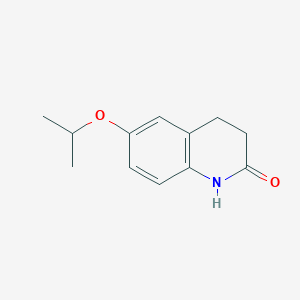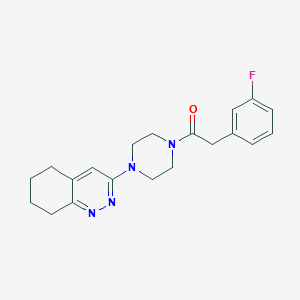
(R)-1-Cyclopentyl-1-phenylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (R)-1-Cyclopentyl-1-phenylethane-1,2-diol is not directly discussed in the provided papers. However, related compounds and methodologies that could potentially be applied to the synthesis and analysis of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol are mentioned. For instance, the use of chiral auxiliaries in stereoselective reductions, as discussed in the second paper, could be relevant for the synthesis of enantiomerically pure forms of such diols .
Synthesis Analysis
The synthesis of complex organic molecules often involves chiral auxiliaries or catalysts to achieve the desired stereochemistry. The second paper discusses the use of monobenzylethers of (R,R)-1,2-diphenylethane-1,2-diol as chiral auxiliaries in the stereoselective reduction of α-ketoesters . This methodology could potentially be adapted for the synthesis of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
While the molecular structure of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol is not analyzed in the provided papers, the third paper describes the X-ray analysis of cyclopentafused polycyclic aromatic hydrocarbons, which could offer insights into the structural analysis of cyclopentyl-containing compounds . Techniques such as X-ray crystallography could be employed to determine the precise three-dimensional arrangement of atoms in (R)-1-Cyclopentyl-1-phenylethane-1,2-diol.
Chemical Reactions Analysis
The first paper provides information on the catalytic activity of Rh(I) complexes in transfer hydrogenation reactions . Although (R)-1-Cyclopentyl-1-phenylethane-1,2-diol is not specifically mentioned, the principles of catalysis and transfer hydrogenation could be relevant for reactions involving this diol, such as reductions or asymmetric syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol, such as solubility, melting point, and reactivity, are not directly covered in the provided papers. However, the photophysical properties of related compounds are discussed in the third paper, which examines the UV-vis and fluorescence spectra of cyclopentafused polycyclic aromatic hydrocarbons . Such analyses could be indicative of the behavior of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol under various conditions, including its potential optical properties.
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Stereochemical Characterization
- Lipase-Catalyzed Kinetic Resolution : The enzyme lipase from Pseudomonas cepacia was used for the kinetic resolution of phenylethan-1,2-diol, indicating potential applications in chiral synthesis and the pharmaceutical industry (Lemke et al., 1996).
- Stereochemical Analysis in Synthesis : Research has focused on the synthesis and stereochemical characterization of optically active 1,2-diarylethane-1,2-diols, which are valuable in enantioselective synthesis (Donnoli et al., 2001).
Catalysis and Chiral Auxiliaries
- Use as Chiral Auxiliaries : Studies have demonstrated the use of monobenzylethers of (R,R)-1,2-diphenylethane-1,2-diol as chiral auxiliaries in the stereoselective reduction of α-ketoesters, highlighting their potential in asymmetric synthesis (Scafato et al., 2002).
Applications in Organic Synthesis
- Enantioselective Conjugate Addition : The substance has been used in enantioselective conjugate addition reactions, suggesting its utility in organic synthesis and pharmaceutical applications (Scafato et al., 2003).
Biocatalysis and Enzyme Studies
- Investigation in Enzymatic Oxidation : Research on the oxidation of phenylethane-1,2-diol by enzymes like alcohol dehydrogenases indicates its importance in understanding enzymatic specificity and reaction mechanisms (Maurer et al., 2018).
Analytical Chemistry Applications
- Oxidation Studies : The oxidation process of phenylethane-1,2-diol has been studied, providing insights into organic reaction mechanisms and potential analytical applications (Buist & Lewis, 1968).
Enantioselective Synthesis
- Preparation of Enantiomers : Research has been conducted on the preparation of the enantiomers of 1-phenylethan-1,2-diol, emphasizing its role in enantioselective synthesis and chirality (Virsu et al., 2001).
Industrial Applications
- Microwave-Assisted Synthesis : Studies on microwave-assisted dehydration of 1-phenylethan-1,2-diol in water demonstrate its potential in efficient industrial chemical synthesis (Le Guenic et al., 2015).
Flavor Compound Production
- Flavor Compound Synthesis : The compound has been studied for its role in producing chiral flavor compounds like (R)- and (S)-1-phenylethanol in tea (Camellia sinensis) flowers, indicating its relevance in food chemistry and flavor production (Zhou et al., 2019).
Eigenschaften
IUPAC Name |
(1R)-1-cyclopentyl-1-phenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-10-13(15,12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTPLIMWPOIMPS-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@](CO)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Cyclopentyl-1-phenylethane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)


![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)



![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)
![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)